molecular formula C12H15ClFNO B123924 4-(4-Fluorobenzoyl)piperidine hydrochloride CAS No. 25519-78-2

4-(4-Fluorobenzoyl)piperidine hydrochloride

Cat. No. B123924
CAS RN: 25519-78-2
M. Wt: 243.7 g/mol
InChI Key: GPKDBZQZPNOBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzoyl)piperidine hydrochloride is a chemical compound that has been the subject of various research studies due to its potential pharmacological properties. It is a derivative of piperidine with a 4-fluorobenzoyl group attached to the nitrogen atom of the piperidine ring. This moiety is known to be a potent pharmacophore for the 5-HT2A receptor, which has implications in the development of atypical antipsychotics .

Synthesis Analysis

The synthesis of related fluorobenzoyl piperidine compounds has been described in several studies. For instance, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine was reported, involving the treatment of 4-fluorobenzoyl chloride with methylisonipecotate, followed by a series of reactions including hydrolysis and coupling with a Grignard reagent to achieve the final product . Another study reported the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine through a Grignard reaction, followed by deoxygenation and heteroatomic ring saturation .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a compound with a similar fluoropiperidine moiety was determined using X-ray diffraction, revealing that the piperidine ring adopts a chair conformation . Another study performed a conformational analysis of a chloro-fluorobenzoyl fluoropiperidine compound, which included NMR analyses and the determination of the enthalpy of activation of the rotational barrier around the CN bond .

Chemical Reactions Analysis

The chemical reactivity of fluorobenzoyl piperidine derivatives has been explored in the context of their potential as pharmacological agents. Novel derivatives have been synthesized and evaluated for their receptor binding affinities, indicating that these compounds can interact with various receptors such as serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors . Another study synthesized a fluorobenzyl piperazine derivative and assessed its receptor binding, suggesting its potential as a dopamine D4 receptor ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzoyl piperidine derivatives have been investigated to some extent. For instance, the thermal stability and phase transitions of a related compound were studied using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), with results suggesting a single crystalline form that melts at 157 degrees Celsius . Additionally, the antimicrobial properties of novel fluoropiperidinyl benzisoxazole amides were evaluated, with some compounds showing potent inhibitory activity against various strains .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of novel 4-(4-fluorobenzoyl)piperidine derivatives were synthesized and evaluated for their pharmacological properties, showing high affinities for central 5-HT 2A receptors. These derivatives, with benzothiazolin-2-one as a pivotal template, displayed potential for the development of new atypical antipsychotics (Diouf et al., 1999).

Radiolabelling and PET Imaging

4-(4-Fluorobenzoyl)piperidine derivatives have been used in the synthesis of radiolabelled compounds, such as [18F]N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, for studying serotonin 5-HT2A receptors using positron emission tomography (PET) (Hashimoto et al., 1998).

Neuroprotective Properties

These compounds have also been studied for their neuroprotective effects. For instance, 2-(4-(p-fluorobenzoyl)-piperidin-1-yl)-2'-acetonaphthone hydrochloride has demonstrated protective effects against ischemia-induced impairment in gerbils (Ueno et al., 1990).

Metabolic and Transport Studies

The metabolites of 4-(4-Fluorobenzoyl)piperidine derivatives have been identified in human urine, plasma, and feces, providing insights into their metabolic pathways and potential transporter-mediated renal and hepatic excretion (Umehara et al., 2009).

Structural and Conformational Analysis

The conformational analysis and crystal structure of related compounds have been studied, revealing important insights into their stability and potential interactions (Ribet et al., 2005).

Potential Anticancer Activity

Novel fluoro-substituted compounds related to 4-(4-Fluorobenzoyl)piperidine have shown potential anti-lung cancer activity, indicating their broader therapeutic applications (Hammam et al., 2005).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDBZQZPNOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180219
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)piperidine hydrochloride

CAS RN

25519-78-2
Record name 4-(4-Fluorobenzoyl)piperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorophenyl 4-piperidyl ketone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzoyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzoyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorobenzoyl)piperidine hydrochloride
Reactant of Route 4
4-(4-Fluorobenzoyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorobenzoyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorobenzoyl)piperidine hydrochloride

Citations

For This Compound
13
Citations
O Diouf, P Carato, I Lesieur, MC Rettori… - European journal of …, 1999 - Elsevier
A series of novel 4-(4-fluorobenzoyl)piperidine derivatives with benzothiazolin-2-one as a pivotal template was designed, synthesised and evaluated on a battery of receptors, including …
Number of citations: 8 www.sciencedirect.com
R Labas, G Gilbert, O Nicole, M Dhilly, A Abbas… - European journal of …, 2011 - Elsevier
In this study, novel specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety and selectively antagonistic for the NR2B subunit containing NMDA receptors were …
Number of citations: 33 www.sciencedirect.com
HN Ikome, F Ntie-Kang, MN Ngemenya, Z Tu… - Chemistry Central …, 2016 - Springer
Background Sigma (σ) receptors are membrane-bound proteins characterised by an unusual promiscuous ability to bind a wide variety of drugs and their high affinity for typical …
Number of citations: 2 link.springer.com
S Imamura, Y Ishihara, T Hattori… - Chemical and …, 2004 - jstage.jst.go.jp
A novel lead compound, N-{3-[4-(4-fluorobenzoyl) piperidin-1-yl] propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1), was identified as a CCR5 antagonist by high-…
Number of citations: 59 www.jstage.jst.go.jp
W Wang, J Cui, X Lu, PK Padakanti, J Xu… - Journal of medicinal …, 2011 - ACS Publications
To identify the ligands for σ 1 receptors that are potent and selective, analogues of prezamicol and trozamicol scaffolds of carbonyl-containing vesicular acetylcholine transporter (VAChT…
Number of citations: 17 pubs.acs.org
SJ Shaw, DA Goff, DC Carroll, R Singh… - Bioorganic & Medicinal …, 2022 - Elsevier
Using an in-cell AMPK activation assay, we have developed structure–activity relationships around a hit pyridine dicarboxamide 5 that resulted in 40 (R419). A particular focus was to …
Number of citations: 3 www.sciencedirect.com
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
UH Shah, SA Gaitonde, JL Moreno… - ACS Chemical …, 2019 - ACS Publications
Pharmacophore models for 5-HT 2A receptor antagonists consist of two aromatic/hydrophobic regions at a given distance from a basic amine. We have previously shown that both …
Number of citations: 13 pubs.acs.org
JB Press, RK Russell, JJ McNally, RA Rampulla… - European journal of …, 1991 - Elsevier
A series of thieno[3,2-d]-, [3,4-d]- and [2,3-d]pyrimidinedione derivatives was prepared with N-3 substitution containing the side chains of ketanserin and ritanserin. The best of these …
Number of citations: 14 www.sciencedirect.com
L Carro, M Torrado, E Raviña, CF Masaguer… - European Journal of …, 2014 - Elsevier
A series of novel α-tetralone and α-tetralol derivatives was synthesized, and their binding affinities for 5-HT 2A and D 2 receptors, the most important targets implicated in the anti-…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.